![molecular formula C14H14N4O B7530536 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide](/img/structure/B7530536.png)
5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPTC is a triazole-based compound that was first synthesized in 2009 by researchers at the University of California, San Diego. Since then, it has been the subject of numerous studies due to its potential as a research tool. MPTC is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in the endocannabinoid system. By inhibiting FAAH, MPTC increases the levels of endocannabinoids in the body, which can have a range of effects on physiological processes.
Mécanisme D'action
MPTC works by inhibiting 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide, MPTC increases the levels of these endocannabinoids in the body, leading to a range of effects on physiological processes. Endocannabinoids are known to play a role in pain sensation, inflammation, mood regulation, and other processes.
Biochemical and Physiological Effects
MPTC has been shown to have a range of effects on physiological processes. In animal studies, it has been shown to reduce pain and inflammation, improve mood, and enhance cognitive function. MPTC has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPTC has several advantages as a research tool. It is a potent and selective inhibitor of 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide, making it a useful tool for studying the endocannabinoid system. MPTC is also relatively stable and can be administered orally or intraperitoneally. However, there are also limitations to its use. MPTC has a relatively short half-life, meaning that it may need to be administered multiple times to maintain its effects. Additionally, MPTC has been shown to have off-target effects on other enzymes, which may complicate its use in certain experiments.
Orientations Futures
There are several potential future directions for research on MPTC. One area of interest is the use of MPTC in the treatment of pain and inflammation. Studies have shown that MPTC can reduce pain and inflammation in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the use of MPTC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MPTC has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential in humans. Finally, there is interest in developing more potent and selective inhibitors of 5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide based on the structure of MPTC. These compounds could have potential applications in the treatment of a range of conditions related to the endocannabinoid system.
Méthodes De Synthèse
MPTC can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then converted into MPTC using a series of chemical reactions. The overall yield of the synthesis process is relatively low, typically around 10-20%.
Applications De Recherche Scientifique
MPTC has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potential applications in the treatment of pain, inflammation, anxiety, and other conditions. MPTC has also been used to study the effects of endocannabinoids on synaptic plasticity and neurogenesis in the brain.
Propriétés
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-prop-2-ynyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-4-9-15-14(19)13-11(3)18(17-16-13)12-7-5-10(2)6-8-12/h1,5-8H,9H2,2-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYJNSOYYVKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.